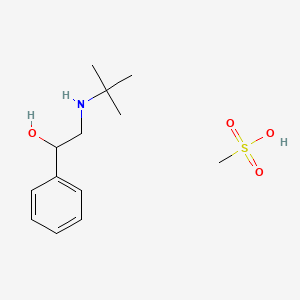
2-t-Butylamino-1-phenylethanol methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-t-Butylamino-1-phenylethanol methanesulfonate is a chemical compound with the molecular formula C12H19NO3S. It is known for its unique structure, which includes a t-butylamino group and a phenylethanol moiety. This compound is used in various scientific research applications due to its distinctive chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-t-Butylamino-1-phenylethanol methanesulfonate typically involves the reaction of 2-t-Butylamino-1-phenylethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-t-Butylamino-1-phenylethanol methanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: The methanesulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines .
Applications De Recherche Scientifique
2-t-Butylamino-1-phenylethanol methanesulfonate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of 2-t-Butylamino-1-phenylethanol methanesulfonate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-t-Butylamino-1-phenylethanol
- 1-Phenylethanol
- Methanesulfonate derivatives
Uniqueness
2-t-Butylamino-1-phenylethanol methanesulfonate is unique due to its combination of a t-butylamino group and a phenylethanol moiety, which imparts distinctive chemical properties and reactivity. This uniqueness makes it valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
72156-37-7 |
|---|---|
Formule moléculaire |
C13H23NO4S |
Poids moléculaire |
289.39 g/mol |
Nom IUPAC |
2-(tert-butylamino)-1-phenylethanol;methanesulfonic acid |
InChI |
InChI=1S/C12H19NO.CH4O3S/c1-12(2,3)13-9-11(14)10-7-5-4-6-8-10;1-5(2,3)4/h4-8,11,13-14H,9H2,1-3H3;1H3,(H,2,3,4) |
Clé InChI |
CRODBIWPGWQUPT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NCC(C1=CC=CC=C1)O.CS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



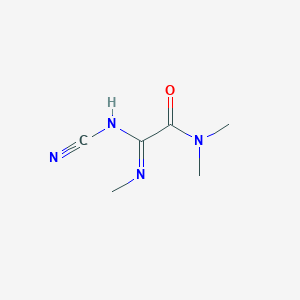
![4-[Di(propan-2-yl)amino]-2-phenylbutanoic acid](/img/structure/B13798947.png)

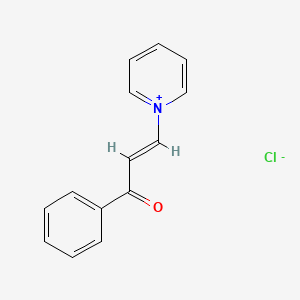
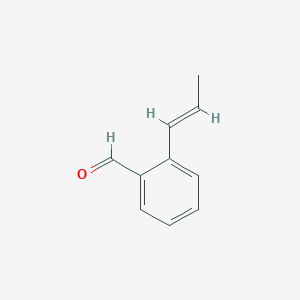
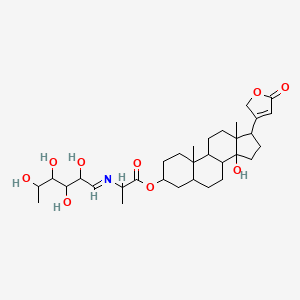
![1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-2-heptadecanol acetate](/img/structure/B13798967.png)
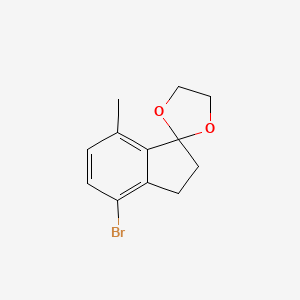
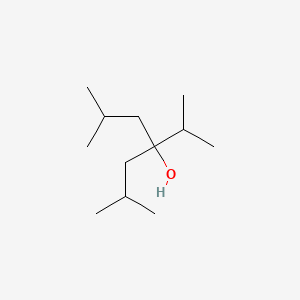
![1,3,5-Triethyl-5-[4-[(trimethylsilyl)oxy]phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B13798981.png)
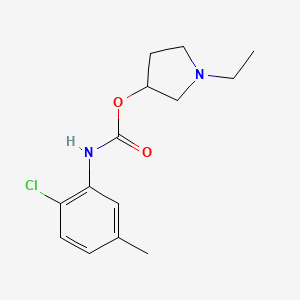
![2H-[1,3,5]Thiadiazino[3,2-a]benzimidazole](/img/structure/B13798991.png)
![3-[(5-Bromo-2-chlorobenzoyl)carbamothioylamino]-4-chlorobenzoic acid](/img/structure/B13798995.png)
